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Compound of Interest

Compound Name: Tifenazoxide

Cat. No.: B1683159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR)

of tifenazoxide (also known as NN414), a potent and selective opener of the pancreatic ATP-

sensitive potassium (KATP) channel subtype Kir6.2/SUR1. While extensive public data on a

wide range of tifenazoxide analogs is limited, this document synthesizes the available

information on its mechanism of action, quantitative activity, and the experimental protocols

used for its characterization.

Core Concepts: Tifenazoxide and the KATP Channel
Tifenazoxide is a member of the 1,2,4-thiadiazine 1,1-dioxide class of KATP channel openers.

[1] It exhibits significant selectivity for the pancreatic β-cell KATP channel, which is a hetero-

octameric complex of the pore-forming inwardly rectifying potassium channel subunit Kir6.2

and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1][2][3] By activating this channel,

tifenazoxide hyperpolarizes the β-cell membrane, which in turn inhibits glucose-stimulated

insulin release.[4] This mechanism of action has been explored for therapeutic applications in

conditions of hyperinsulinism.

Quantitative Data Summary
Publicly available, detailed structure-activity relationship studies on a broad series of

tifenazoxide analogs are scarce. However, comparative data for tifenazoxide and the less

potent, non-selective KATP channel opener diazoxide are well-documented.
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Compound Target Assay
Activity
Metric

Value (µM) Reference

Tifenazoxide

(NN414)
Kir6.2/SUR1 Patch-clamp EC50 0.45

βTC6 cells

Insulin

Release

Inhibition

IC50 0.15

Diazoxide
KATP

channels
Patch-clamp EC50 31

Structure-Activity Relationship Insights
While a comprehensive SAR table is not available, key insights can be drawn from the existing

literature:

Thiadiazine Core: The 1,2,4-thiadiazine 1,1-dioxide scaffold is a crucial feature for the KATP

channel opening activity of this class of compounds.

Selectivity for SUR1: Tifenazoxide's selectivity for the Kir6.2/SUR1 subtype over other KATP

channel isoforms (like Kir6.2/SUR2A found in cardiac muscle) was a significant

advancement over non-selective openers like diazoxide. This selectivity is attributed to

specific interactions with the SUR1 subunit. Recent structural studies have begun to

elucidate the binding site of diazoxide analogs like tifenazoxide on the SUR1 subunit.

Potency Enhancement: Tifenazoxide is reported to be over sixty-fold more potent than

diazoxide in patch-clamp assays, highlighting the significant impact of its specific chemical

structure on activity.

Experimental Protocols
The characterization of tifenazoxide and its analogs relies on key in vitro experiments to

determine their potency and selectivity.
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Electrophysiology: Patch-Clamp Assay for Kir6.2/SUR1
Activity
Objective: To measure the direct effect of compounds on the activity of the Kir6.2/SUR1 KATP

channel.

Methodology:

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used

for heterologous expression of Kir6.2 and SUR1 subunits. Cells are cultured in appropriate

media and transiently or stably transfected with plasmids encoding the channel subunits.

Electrophysiological Recordings: Whole-cell or inside-out patch-clamp configurations are

used to record the potassium currents flowing through the KATP channels.

Solution Composition:

Pipette (intracellular) solution: Typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES,

and Mg-ATP to maintain the channel in a closed state. The pH is adjusted to ~7.2.

Bath (extracellular) solution: Typically contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 10

HEPES. The pH is adjusted to ~7.4.

Compound Application: Tifenazoxide or other test compounds are dissolved in a suitable

solvent (e.g., DMSO) and then diluted into the bath solution to the desired final

concentrations. The compound-containing solution is perfused over the patched cell.

Data Analysis: The increase in outward potassium current upon compound application is

measured. The data is typically normalized to the maximal current and plotted against the

compound concentration to determine the EC50 value (the concentration at which the

compound elicits 50% of its maximal effect).

Cellular Assay: Glucose-Stimulated Insulin Secretion
(GSIS)
Objective: To assess the functional effect of KATP channel openers on insulin secretion from

pancreatic β-cells.
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Methodology:

Cell Culture: Pancreatic β-cell lines (e.g., βTC6, INS-1) or isolated primary pancreatic islets

are cultured under standard conditions.

Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer

bicarbonate buffer containing 2.8 mM glucose) for a defined period to establish a basal level

of insulin secretion.

Stimulation: The cells are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in

the presence of various concentrations of the test compound (e.g., tifenazoxide). A vehicle

control (e.g., DMSO) is also included.

Sample Collection: At the end of the stimulation period, the supernatant is collected.

Insulin Quantification: The concentration of insulin in the supernatant is measured using an

enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Data Analysis: The inhibition of glucose-stimulated insulin secretion by the compound is

calculated relative to the control. The data is plotted against the compound concentration to

determine the IC50 value (the concentration at which the compound inhibits 50% of the

glucose-stimulated insulin secretion).

Mandatory Visualizations
Signaling Pathway of KATP Channel in Pancreatic β-
Cells

Pancreatic β-Cell

Glucose GLUT2 Transporter
Uptake

Metabolism ↑ ATP/ADP Ratio

KATP Channel
(Kir6.2/SUR1)

Inhibition
Membrane

Depolarization
Closure leads to Voltage-Dependent

Ca2+ Channel
Activation

↑ Intracellular Ca2+
Opening leads to Insulin Granule

Exocytosis Insulin Secretion

Tifenazoxide Activation (Opening)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1683159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: KATP channel signaling in insulin secretion and the action of tifenazoxide.

Experimental Workflow for SAR Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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